molecular formula C18H20N6O4 B2753734 3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4,5-trimethoxyphenyl)urea CAS No. 951547-55-0

3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2753734
CAS No.: 951547-55-0
M. Wt: 384.396
InChI Key: IYBZUQDVPMLUNE-UHFFFAOYSA-N
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Description

3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a tetrazole ring, a phenyl group, and a trimethoxyphenyl group. Such compounds are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4,5-trimethoxyphenyl)urea typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Formation of the Urea Derivative: The final step involves the reaction of the tetrazole derivative with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-tetrazole: A simpler compound with a tetrazole ring and a phenyl group.

    3,4,5-trimethoxyphenylurea: A compound with a trimethoxyphenyl group and a urea moiety.

Uniqueness

3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4,5-trimethoxyphenyl)urea is unique due to the combination of the tetrazole ring, phenyl group, and trimethoxyphenyl group, which may confer specific properties and activities not found in simpler compounds.

Properties

IUPAC Name

1-[(1-phenyltetrazol-5-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4/c1-26-14-9-12(10-15(27-2)17(14)28-3)20-18(25)19-11-16-21-22-23-24(16)13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBZUQDVPMLUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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